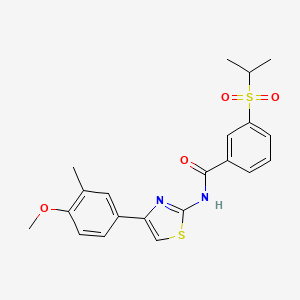

3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-7-5-6-16(11-17)20(24)23-21-22-18(12-28-21)15-8-9-19(27-4)14(3)10-15/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPPMKNTEPGCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Methoxy-Methylphenyl Group: The methoxy-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is acylated with 4-methoxy-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced by reacting the intermediate compound with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Products may include 4-methoxy-3-methylbenzoic acid.

Reduction: Products may include 3-(isopropylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide.

Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Antiviral Applications

Research indicates that this compound may possess antiviral properties , particularly against several viral strains. Compounds similar to this have been studied for their efficacy against viruses such as Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).

Key Findings:

-

Mechanism of Action :

- The compound has been shown to enhance levels of APOBEC3G, a protein that inhibits HBV replication. This suggests a mechanism through which it could exert antiviral effects by boosting the host's immune response against viral infections.

-

Efficacy Against HBV :

- In vitro studies demonstrated that derivatives of benzamide, including those structurally related to this compound, exhibited significant inhibitory effects on HBV replication. The enhancement of intracellular APOBEC3G levels correlates with reduced viral load in infected cells.

-

Cytotoxicity Assessments :

- While assessing antiviral activity, it is crucial to evaluate cytotoxicity to ensure safety. Preliminary studies indicate that the compound exhibits selective toxicity towards infected cells while sparing healthy cells, thus highlighting its therapeutic potential.

Anticancer Activity

Emerging evidence suggests that this compound may also have anticancer properties . Compounds containing thiazole and sulfonamide moieties have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Research Insights:

-

Inhibition of Cancer Cell Proliferation :

- Studies have reported that compounds similar to this one can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific pathways affected include those related to cell survival and apoptosis regulation.

-

Modulation of Signaling Pathways :

- The anticancer activity is often linked to the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival. This modulation can lead to decreased viability of cancer cells and increased rates of apoptosis.

Case Study 1: Antiviral Efficacy Against HBV

In a controlled laboratory setting, researchers tested the antiviral efficacy of 3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide against HBV-infected hepatocytes. The study found a significant reduction in viral replication rates when treated with the compound compared to untreated controls.

Case Study 2: Anticancer Activity

A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Sulfonyl-Substituted Benzamide-Thiazole Derivatives

The target compound shares a benzamide-thiazole core with 7a and 7b (), which differ in sulfonyl substituents (methyl or ethyl) and thiazole 4-substituents (pyridin-2-yl vs. 4-methoxy-3-methylphenyl).

Key Findings :

- Thiazole Substitution : The 4-methoxy-3-methylphenyl group introduces steric and electronic effects distinct from pyridyl groups, likely altering solubility and biological interactions.

Thiazole Derivatives with Varied Aromatic Substituents

Compounds 4d–4i () feature thiazole rings substituted with pyridin-3-yl or morpholinomethyl groups, while the target compound uses a methoxy-methylphenyl group.

| Compound () | Thiazole 4-Substituent | Physical State |

|---|---|---|

| 4d | Pyridin-3-yl | Yellow solid |

| Target Compound | 4-Methoxy-3-methylphenyl | Likely white/yellow solid |

Key Findings :

Comparison with Triazole Derivatives ()

Compounds 7–9 () are triazole derivatives with phenylsulfonyl groups. Unlike the target compound’s thiazole ring, triazoles exhibit tautomerism (thione-thiol equilibrium), which is absent in thiazoles.

Key Differences :

- Ring System : Thiazoles (6-membered, sulfur-containing) are less polarizable than triazoles (5-membered, nitrogen-rich), affecting binding affinity in biological systems .

- Spectral Data : Triazoles show νC=S stretches (~1247–1255 cm⁻¹) but lack carbonyl signals, whereas the target compound retains a benzamide carbonyl .

Sulfonamide vs. Sulfonyl Functional Groups

Compounds 27–28 () contain sulfonamide (–SO₂NH₂) groups, contrasting with the target’s sulfonyl (–SO₂–) moiety.

Key Findings :

- Bioactivity : Sulfonamides often exhibit antimicrobial activity, while sulfonyl groups are common in kinase inhibitors .

Biological Activity

3-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, identified by its CAS number 919862-48-9, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in drug development.

| Property | Value |

|---|---|

| CAS Number | 919862-48-9 |

| Molecular Formula | C21H22N2O4S2 |

| Molecular Weight | 430.5 g/mol |

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action. These include:

- Inhibition of Protein Kinases: Many thiazole derivatives have shown potential as inhibitors of various protein kinases, which are crucial in cancer cell signaling pathways.

- Antiviral Activity: Compounds with similar structures have demonstrated antiviral properties by targeting viral enzymes and preventing replication.

Anticancer Activity

Several studies have evaluated the anticancer efficacy of thiazole derivatives:

- Cell Line Studies: In vitro tests using human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) demonstrated significant growth inhibition. For example, compounds within this class have shown IC50 values ranging from 10 µM to 25 µM against these cell lines .

- Mechanistic Insights: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, a study highlighted that derivatives containing the thiazole moiety could trigger mitochondrial membrane potential disruption leading to cell death .

Antiviral Activity

The antiviral potential of thiazole-based compounds has also been investigated:

- Inhibition of Viral Replication: Some compounds have shown effective inhibition against retroviruses at low micromolar concentrations (e.g., EC50 values around 0.20 μM) . This suggests that modifications on the thiazole ring can enhance antiviral activity.

Case Study 1: Thiazole Derivative in Cancer Treatment

A specific derivative demonstrated promising results in inhibiting the proliferation of MCF-7 cells with an IC50 value of approximately 12 µM. The study concluded that the introduction of specific substituents on the thiazole ring could enhance biological activity significantly .

Case Study 2: Antiviral Efficacy

In another study, a series of thiazole derivatives were tested against HIV strains. The most potent compound exhibited an EC50 value of 0.21 μM, outperforming existing antiviral agents like nevirapine. The structure-activity relationship analysis indicated that specific substitutions at the C-2 position of the thiazole ring were critical for enhancing antiviral potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.